2-[4-(2-methylphenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide -

2-[4-(2-methylphenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

Catalog Number: EVT-5438160
CAS Number:
Molecular Formula: C21H27N3O
Molecular Weight: 337.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[4-(2-Methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide is a synthetic compound belonging to the class of piperazine derivatives. It has been explored in scientific research primarily for its potential biological activities, particularly as a dopamine D2 and D3 receptor ligand []. This class of compounds is of significant interest due to the role of dopamine receptors in various neurological and physiological processes.

Mechanism of Action

The mechanism of action for 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide was investigated in the context of dopamine D2 and D3 receptor binding []. While the precise mechanism remains to be fully elucidated, it is hypothesized that the compound interacts with these receptors through a combination of:

Applications

The primary application explored for 2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide is as a ligand for dopamine D2 and D3 receptors []. This class of compounds holds promise for potential therapeutic applications in conditions associated with dysregulation of dopaminergic neurotransmission, such as:

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

    Compound Description: NAPMA is a compound that significantly inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages. This inhibition occurs in a dose-dependent manner without exhibiting cytotoxic effects. NAPMA achieves this by downregulating the expression of osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels []. Consequently, NAPMA treatment reduces bone resorption and actin ring formation. Furthermore, studies using micro-CT and histological analysis have demonstrated NAPMA's protective effect against ovariectomy-induced bone loss []. These findings suggest that NAPMA, by inhibiting osteoclast differentiation and attenuating bone resorption, holds potential as a drug candidate for treating osteoporosis and other bone diseases characterized by excessive bone resorption [].

2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

    Compound Description: This series of compounds, encompassing various aryl/aralkyl substitutions, has been synthesized and evaluated for its antibacterial properties []. Notably, compounds within this series exhibit activity against a range of Gram-positive and Gram-negative bacterial strains []. Specifically, compound 5o and 5c demonstrate noteworthy minimum inhibitory concentration (MIC) values, highlighting their potent antibacterial effects []. Importantly, cytotoxicity assessments have been conducted to ascertain the potential therapeutic utility of these molecules []. Among the tested compounds, 5c and 5g displayed the lowest toxicity profiles, indicating their potential suitability for further development as antibacterial agents [].

N‐[2‐(4‐Benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz)

    Compound Description: PPOAC-Bz exhibits a potent inhibitory influence on osteoclastogenesis []. This compound alters the mRNA expression levels of several osteoclast-specific marker genes and impedes the development of mature osteoclasts []. This inhibitory action ultimately suppresses both F-actin belt formation and bone resorption activity in vitro []. Furthermore, in vivo studies have revealed PPOAC-Bz's efficacy in mitigating OVX-induced bone loss []. These findings underscore PPOAC-Bz's potential as a promising therapeutic agent for addressing osteolytic disorders [].

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

    Compound Description: PPOA-N-Ac-2-Cl demonstrates significant inhibitory effects on osteoclast differentiation in vitro []. This inhibition is attributed to the downregulation of TRAF6, a key signaling molecule in osteoclastogenesis []. Notably, PPOA-N-Ac-2-Cl effectively reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent fashion without inducing significant cytotoxicity []. Mechanistically, PPOA-N-Ac-2-Cl influences the expression of various osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis []. This downregulation of gene expression translates into a decrease in the protein levels of CtsK, a protease critical for bone resorption []. Consequently, PPOA-N-Ac-2-Cl treatment leads to reduced bone resorption activity and F-actin ring formation []. These findings suggest PPOA-N-Ac-2-Cl as a potential therapeutic candidate for treating osteoclast-related bone diseases by suppressing bone resorption [].

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)

    Compound Description: Dasatinib is a potent, orally active pan-Src kinase inhibitor []. It exhibits nanomolar to subnanomolar potencies in both biochemical and cellular assays, effectively inhibiting Src family kinases []. Oral administration of Dasatinib has demonstrated efficacy in inhibiting proinflammatory cytokine IL-2 ex vivo in mice, with an ED50 of approximately 5 mg/kg []. Additionally, Dasatinib effectively reduces TNF levels in an acute murine model of inflammation, achieving 90% inhibition of LPS-induced TNFα production when administered orally at 60 mg/kg, 2 hours before LPS administration []. Furthermore, oral administration of Dasatinib at doses of 0.3 and 3 mg/kg twice daily demonstrated efficacy in a chronic model of adjuvant arthritis in rats with established disease []. These findings highlight Dasatinib's potential as a therapeutic agent for inflammatory diseases and certain cancers.

3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone dihydrochloride (Eprazinone dihydrochloride)

    Compound Description: Eprazinone dihydrochloride is a compound whose crystal structure has been determined through X-ray crystallography []. The molecule adopts an extended conformation in its crystal structure []. The piperazine ring within the molecule exists in a standard chair conformation []. The crystal packing of Eprazinone dihydrochloride is stabilized by a network of weak interactions, including C—H⋯O hydrogen bonding and C—H⋯π interactions []. Two chloride ions are involved in hydrogen bonding with the two nitrogen atoms of the piperazine ring [].

2-(2-aminothiazol-4-yl)-N-[4-(2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethylphenyl]acetamide (Mirabegron)

    Compound Description: Mirabegron is a drug molecule for which improved synthetic procedures have been developed []. This improved method focuses on achieving high purity of Mirabegron with minimal impurities []. The synthesis involves a novel preparation of (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride, a key intermediate, in high yield []. This intermediate is then utilized in the synthesis of Mirabegron []. The procedure also encompasses the preparation of the pure alpha-crystalline form of Mirabegron without isolating the beta form [].

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

    Compound Description: BMS-279700 is a potent and orally active p56Lck inhibitor with notable in vivo anti-inflammatory activity []. It effectively blocks the production of proinflammatory cytokines IL-2 and TNFα in vivo []. SAR studies highlight the significance of steric and electronic features for its activity []. The influence of hydrogen bonding with Met319 on the binding affinities of closely related analogs is significant [].

2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide

    Compound Description: This compound is a quinoxaline derivative whose crystal structure reveals the formation of chains extending along the b-axis direction. These chains arise from hydrogen bonding interactions between the amide functional groups of adjacent molecules [].

6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine (Fluopipamine)

    Compound Description: Fluopipamine is a small molecule identified as a potential cellulose synthase enzyme 1 (CESA1) antagonist within Arabidopsis []. Its identification resulted from a high-throughput screening of 50,000 small molecules using a liquid-handling robot and light microscopy []. Phenotypic analysis, chemical characterization, genetic studies, and in silico modeling support its role as a putative CESA1 antagonist []. The observed symptomology, including ectopic lignification, inhibition of etiolation, loss of anisotropic cellular expansion, swollen roots, and results from live-cell imaging, aligns with cellulose biosynthesis inhibition []. Short-duration experiments demonstrated a decrease in radiolabeled glucose incorporation into cellulose when seedlings were treated with Fluopipamine []. Genetic resistance loci linked to CESA1 were uncovered through screening ethyl methanesulfonate-mutagenized M2 seedlings for Fluopipamine resistance []. In silico docking studies of Fluopipamine, quinoxyphen, and flupoxam against various CESA1 mutations indicate that an alternative binding site at the interface between CESA proteins might be crucial for maintaining cellulose polymerization in the presence of these compounds [].

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

    Compound Description: Dasatinib is a drug candidate used as a model compound in developing a rapid screening system for microbial biotransformations []. This system, employing a 24-well microtiter plate format, enables the efficient identification of actinomycetes strains capable of producing specific drug metabolites [].

cis‐1‐(2‐hydroxy‐5‐methylphenyl)ethanone oxime (I)

    N‐(2‐hydroxy‐4‐methylphenyl)acetamide (II)

      2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

        Compound Description: This series of compounds, incorporating benzodioxane and acetamide moieties, has been investigated for its potential as α-glucosidase and acetylcholinesterase (AChE) inhibitors []. The synthesized compounds exhibited notable inhibitory activity against yeast α-glucosidase, while their activity against AChE was generally weak []. These findings were further supported by in silico molecular docking studies, which aligned with the experimental enzyme inhibition data [].

      2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives

        Compound Description: This series of compounds was designed and synthesized as potential anticancer, anti-inflammatory, and analgesic agents []. The synthesis utilized the Leuckart synthetic pathway, and the biological activities of the resulting compounds were evaluated []. Among the synthesized derivatives, compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited promising anticancer, anti-inflammatory, and analgesic properties []. These findings suggest that compound 3c holds potential for further development as a therapeutic agent [].

      5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole derivatives

        Compound Description: This series of acetamide derivatives, incorporating azinane and 1,3,4-oxadiazole heterocyclic moieties, was synthesized and evaluated for its antibacterial activity []. Compound 8g, bearing a 2-methylphenyl group, emerged as the most potent growth inhibitor among the series []. Notably, 8g exhibited significant inhibitory activity against bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis []. Its minimum inhibitory concentrations (MICs) against these strains ranged from 10.31±1.00 to 11.77±5.00 μM, highlighting its broad-spectrum antibacterial potential []. The entire series displayed moderate inhibitory activity, showing relatively higher potency against Gram-negative bacterial strains [].

      N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}phenyl)acetamide (6c)

        Compound Description: This compound is a dopamine D2 and D3 receptor ligand designed and synthesized as part of a study exploring aromatic linker variations in such ligands []. Radioligand displacement assays revealed that 6c exhibits nanomolar affinity for both D2R and D3R, with a slight preference for D3R []. Its pKi values were determined to be 7.83 for D2R and 8.04 for D3R [].

      (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

        Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a piperazinyl-piperidine structure []. It has a rigid, elongated conformation and contains two basic groups []. This compound binds to CXCR3 in an allosteric manner, interacting with residues within both the minor and major pockets of the transmembrane domains []. Specifically, VUF11211 interacts with residues in helices 1, 2, 3, 4, 6, and 7 of CXCR3, including Y1.39, W2.60, F3.32, D4.60, Y6.51, and S7.39, Y7.43 []. Importantly, mutations of these residues do not significantly affect CXCL11 binding, supporting the allosteric nature of VUF11211's interaction with CXCR3 [].

      (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

        Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist but with an 8-azaquinazolinone structure []. Unlike VUF11211, it lacks basic groups []. This antagonist also binds allosterically to CXCR3, primarily interacting with residues in the minor pocket formed by transmembrane helices 2, 3, and 7 []. The key residues involved in this interaction are W2.60, D2.63, F3.32, S7.39, and Y7.43 []. Similar to VUF11211, mutations of these residues do not significantly impact CXCL11 binding, confirming the allosteric binding mode of NBI-74330 [].

      N-hydroxy-N-(2-(1-hydroxy-2-methoxy-1H-indol-3-yl)ethyl acetamide (1)

        Compound Description: This novel indole compound was isolated from the fungal species Cladosporium sp. SCSIO41205 []. Its structure was elucidated using comprehensive analysis of NMR and HR-ESI-MS data [].

      Properties

      Product Name

      2-[4-(2-methylphenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

      IUPAC Name

      2-[4-(2-methylphenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

      Molecular Formula

      C21H27N3O

      Molecular Weight

      337.5 g/mol

      InChI

      InChI=1S/C21H27N3O/c1-17-8-6-7-11-20(17)24-14-12-23(13-15-24)16-21(25)22-18(2)19-9-4-3-5-10-19/h3-11,18H,12-16H2,1-2H3,(H,22,25)

      InChI Key

      IDMUDEKAYJFIRL-UHFFFAOYSA-N

      SMILES

      CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC(C)C3=CC=CC=C3

      Canonical SMILES

      CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC(C)C3=CC=CC=C3

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